![molecular formula C24H28BrN3O4S B2412905 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide CAS No. 422288-39-9](/img/no-structure.png)
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Activities
- Synthesis and Microbial Studies: Derivatives of quinazolinone, including compounds similar to the queried chemical, have been synthesized and exhibited significant antibacterial and antifungal activities. These compounds were effective against various Gram-positive and Gram-negative bacteria, as well as against fungi like C. albicans, A. niger, and A. clavatus (Patel, Patel, Patel, Shaikh, & Patel, 2010).
Antiviral Activities
- Evaluation Against Respiratory and Biodefense Viruses: Novel quinazolin-4(3H)-ones synthesized through microwave techniques were evaluated for antiviral activity against a range of respiratory and biodefense viruses, including influenza A, SARS coronavirus, dengue, yellow fever, and others. These compounds showed promising results in inhibiting virus replication (Selvam, Vijayalakshimi, Smee, Gowen, Julander, Day, & Barnard, 2007).
Anticancer Activities
- Potential Cytotoxicity against Cancer Cell Lines: Certain amino- and sulfanyl-derivatives of benzoquinazolinones demonstrated significant anticancer activity. For example, compound 20a showed notable activity against HT29 and HCT116 cell lines, indicating the potential of similar quinazolinone derivatives in cancer therapy (Nowak, Malinowski, Fornal, Jóźwiak, Parfieniuk, Gajek, & Kontek, 2015).
Antiparkinsonian Agents
- Synthesis and Screening as Antiparkinsonian Agents: A study synthesized derivatives of quinazolinone and screened them for antiparkinsonian activity. One compound, in particular, demonstrated significant potential as an antiparkinsonian agent, illustrating the versatility of quinazolinone derivatives in neurological applications (Kumar, Kaur, & Kumar, 2012).
Anticonvulsant Activities
- Evaluation as Anticonvulsant Agents: Some quinazolin-4(3H)-one derivatives have been evaluated for their anticonvulsant activities using experimental models like Maximal Electro Shock (MES) and PTZ-induced seizure methods. Certain compounds showed significant efficacy against tonic and clonic seizures, indicating their potential as anticonvulsant agents (Ugale, Patel, Wadodkar, Bari, Shirkhedkar, & Surana, 2012).
Antimicrobial and Pesticidal Activities
- Synthesis and Pesticidal Activities: A study synthesized new 3H-quinazolin-4-one derivatives and evaluated them for their antibacterial, insecticidal, and anti-acetylcholinesterase activities. Most compounds exhibited significant activities, suggesting their utility in both medicinal and agricultural applications (Misra & Gupta, 1982).
Propiedades
Número CAS |
422288-39-9 |
|---|---|
Nombre del producto |
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide |
Fórmula molecular |
C24H28BrN3O4S |
Peso molecular |
534.47 |
Nombre IUPAC |
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide |
InChI |
InChI=1S/C24H28BrN3O4S/c1-31-20-10-7-16(14-21(20)32-2)11-12-26-22(29)6-4-3-5-13-28-23(30)18-15-17(25)8-9-19(18)27-24(28)33/h7-10,14-15H,3-6,11-13H2,1-2H3,(H,26,29)(H,27,33) |
Clave InChI |
VCFDASSDFPSLKE-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



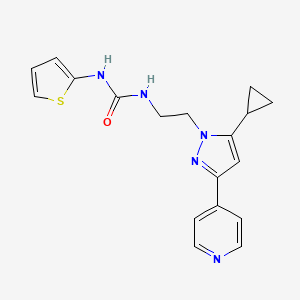
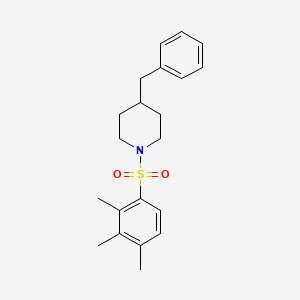
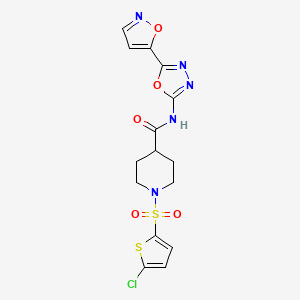
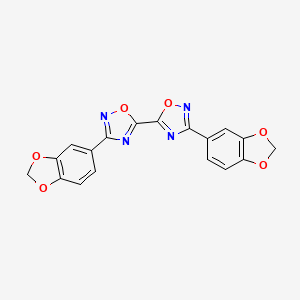
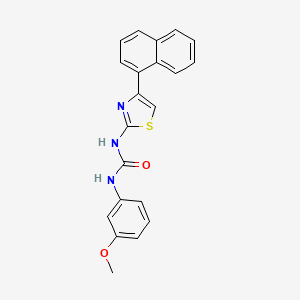
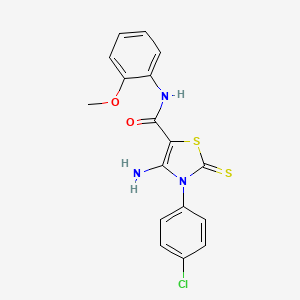
![3-(3-chloro-4-fluorophenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]propanamide](/img/structure/B2412833.png)
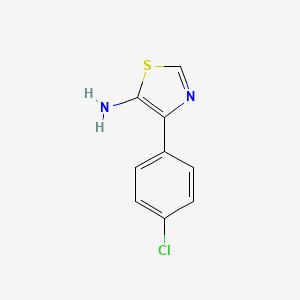
![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2412838.png)
![5-(hydroxymethyl)-N-(3-methoxyphenyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2412839.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-phenylisoxazol-3-yl)acetamide](/img/structure/B2412841.png)
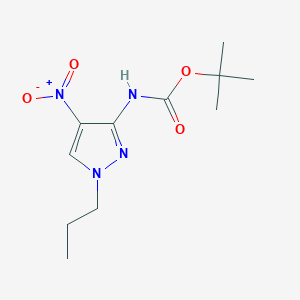
![6-Ethoxy-3-(4-methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2412844.png)
![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2412846.png)